molecular formula C9H8N2S B15090676 6-cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile

6-cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile

Cat. No.: B15090676
M. Wt: 176.24 g/mol
InChI Key: QWGJZYAQSPYKAC-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a cyclopropyl group, a sulfanylidene group, and a pyridine ring with a carbonitrile substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-sulfanylpyridine-3-carbonitrile
  • 6-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

6-Cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

6-cyclopropyl-2-sulfanylidene-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H8N2S/c10-5-7-3-4-8(6-1-2-6)11-9(7)12/h3-4,6-7H,1-2H2

InChI Key

QWGJZYAQSPYKAC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=S)C(C=C2)C#N

Origin of Product

United States

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